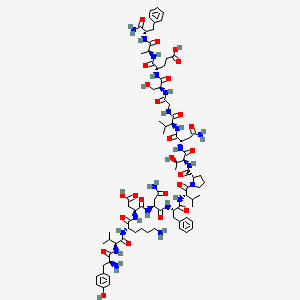
H-Tyr-val-lys-asp-asn-phe-val-pro-thr-asn-val-gly-ser-glu-ala-phe-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound H-Tyr-val-lys-asp-asn-phe-val-pro-thr-asn-val-gly-ser-glu-ala-phe-NH2 is a peptide composed of a sequence of amino acids. Peptides are short chains of amino acid monomers linked by peptide (amide) bonds. This particular peptide sequence includes amino acids such as tyrosine, valine, lysine, aspartic acid, asparagine, phenylalanine, proline, threonine, glycine, serine, glutamic acid, and alanine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like H-Tyr-val-lys-asp-asn-phe-val-pro-thr-asn-val-gly-ser-glu-ala-phe-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Deprotection: Removing the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Adding the next amino acid in the sequence, which is activated by reagents such as carbodiimides.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final peptide.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that utilize SPPS. These machines can handle multiple synthesis cycles efficiently, ensuring high purity and yield of the desired peptide. The process is scalable and can be adapted for large-scale production.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds in peptides can be reduced back to free thiols using reducing agents.
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Mutagenesis reagents like oligonucleotides and polymerase chain reaction (PCR) are used for amino acid substitution.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptides with different amino acid sequences.
科学的研究の応用
Peptides like H-Tyr-val-lys-asp-asn-phe-val-pro-thr-asn-val-gly-ser-glu-ala-phe-NH2 have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying protein folding and interactions.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Potential therapeutic agents for diseases, including cancer, diabetes, and infectious diseases.
Industry: Utilized in the development of biomaterials, cosmetics, and food additives.
作用機序
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with receptors, enzymes, or other proteins to exert their effects. For example, peptides can mimic natural hormones or inhibitors, binding to specific receptors and triggering a biological response. The molecular targets and pathways involved vary based on the peptide’s function and application.
類似化合物との比較
Similar Compounds
- H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln- (diacid-gamma-Glu- (AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2
- H 2 N-His-2-methyl-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-2-methyl-Ala-Arg-CONH 2
Uniqueness
The uniqueness of H-Tyr-val-lys-asp-asn-phe-val-pro-thr-asn-val-gly-ser-glu-ala-phe-NH2 lies in its specific sequence of amino acids, which determines its structure and function. Each peptide has a unique sequence that imparts distinct biological activities and interactions with molecular targets.
生物活性
H-Tyr-Val-Lys-Asp-Asn-Phe-Val-Pro-Thr-Asn-Val-Gly-Ser-Glu-Ala-Phe-NH2, a peptide with the CAS number 198277-54-2, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C82H120N20O25
- Molecular Weight : 1785.95 g/mol
The compound consists of 15 amino acids, which contribute to its diverse biological functions. The sequence includes various polar and non-polar residues, influencing its interactions with biological targets.
Antitumor Activity
Research indicates that peptides similar in structure to this compound exhibit significant antiproliferative effects against cancer cells. For instance, a study highlighted the ribonucleolytic activity of certain peptides derived from amphibian proteins, which are known to induce cytotoxic effects on tumor cells through RNA degradation mechanisms . This suggests that this compound may also possess similar properties.
Antihypertensive Effects
The peptide's sequence may also contribute to antihypertensive effects through inhibition of angiotensin-converting enzyme (ACE). Peptides with specific amino acid arrangements have been shown to enhance ACE-inhibitory activity, which can help in managing blood pressure levels .
Study on Antitumor Mechanisms
A notable study investigated the effects of a peptide similar to this compound on sarcoma S180-bearing mice. The results demonstrated that co-administration with chemotherapeutic agents significantly inhibited tumor growth compared to monotherapy . This synergistic effect highlights the potential of this peptide in cancer therapy.
Antioxidant Activity Assessment
In vitro assays have been conducted to evaluate the antioxidant properties of various peptides. A comparative analysis revealed that peptides with longer sequences and specific hydrophobic residues exhibited enhanced radical scavenging activity. While direct studies on this compound are necessary, the trends observed suggest a promising avenue for further research .
特性
IUPAC Name |
(4S)-4-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H120N20O25/c1-40(2)64(79(124)88-38-61(108)90-57(39-103)77(122)91-51(28-29-62(109)110)71(116)89-43(7)69(114)93-52(68(87)113)33-45-18-11-9-12-19-45)99-76(121)55(36-60(86)107)97-81(126)67(44(8)104)101-78(123)58-23-17-31-102(58)82(127)66(42(5)6)100-75(120)53(34-46-20-13-10-14-21-46)94-73(118)54(35-59(85)106)95-74(119)56(37-63(111)112)96-72(117)50(22-15-16-30-83)92-80(125)65(41(3)4)98-70(115)49(84)32-47-24-26-48(105)27-25-47/h9-14,18-21,24-27,40-44,49-58,64-67,103-105H,15-17,22-23,28-39,83-84H2,1-8H3,(H2,85,106)(H2,86,107)(H2,87,113)(H,88,124)(H,89,116)(H,90,108)(H,91,122)(H,92,125)(H,93,114)(H,94,118)(H,95,119)(H,96,117)(H,97,126)(H,98,115)(H,99,121)(H,100,120)(H,101,123)(H,109,110)(H,111,112)/t43-,44+,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,64-,65-,66-,67-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRQPUSVVKOCMA-XRXPIKPPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H120N20O25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1785.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













